molecular formula C17H14N2O3S B2783319 N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477554-51-1

N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2783319
CAS No.: 477554-51-1
M. Wt: 326.37
InChI Key: XUUOEUQXTIZXNK-UHFFFAOYSA-N
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Description

N-(2-Methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound combining a benzothiazole and a benzodioxine moiety linked via a carboxamide group.

Structural characterization of such compounds typically employs X-ray crystallography (as in and ), supported by SHELX programs for refinement ().

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-18-13-9-12(3-5-16(13)23-10)19-17(20)11-2-4-14-15(8-11)22-7-6-21-14/h2-5,8-9H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUOEUQXTIZXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the use of N-phenyl anthranilic acid as a starting material, which is then coupled with substituted 2-amino benzothiazoles under specific reaction conditions . The reaction is often carried out in the presence of a catalyst such as piperidine or morpholine, and the final product is purified through techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to anti-inflammatory effects. Additionally, the compound may interact with bacterial enzymes, disrupting their function and exhibiting anti-tubercular activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural features and inferred properties of the target compound with analogs from the evidence:

Compound Name / Structure Molecular Weight Key Functional Groups Notable Substituents Potential Applications
N-(2-Methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (Target) ~328.36 g/mol† Carboxamide, Benzothiazole, Benzodioxine 2-Methyl (benzothiazole) Catalysis, Medicinal Chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () ~221.28 g/mol Benzamide, Hydroxyalkyl N,O-Bidentate directing group Metal-catalyzed C–H functionalization
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide () ~337.34 g/mol Sulfonamide, Benzodioxine 4-Fluoro (benzene) Crystallography, Material Science
2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide () 408.84 g/mol Sulfonamide, Benzodioxine, Chloropyridine Chloropyridine, Benzamide Pharmaceutical intermediates

†Calculated based on formula C₁₇H₁₄N₂O₃S.

Key Observations:

  • Carboxamide vs.
  • Benzothiazole vs. Benzene Rings: The benzothiazole moiety in the target may offer stronger π-π stacking and metal-coordination capabilities compared to simple benzene rings () or fluorinated arenes () .
  • Substituent Effects: The 2-methyl group on the benzothiazole ring (target) could enhance steric hindrance compared to the hydroxy-dimethylethyl group in , affecting reaction selectivity in catalytic applications.

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns, critical for crystal packing and stability, differ significantly:

  • The target’s carboxamide can act as both donor (N–H) and acceptor (C=O), forming dimeric motifs similar to benzamides in .
  • Sulfonamides () exhibit stronger hydrogen-bond donor capacity (SO₂–NH) but lack the dual donor-acceptor functionality of carboxamides .
  • Benzodioxine oxygen atoms in the target and compounds may participate in weak C–H···O interactions, influencing crystal lattice stability .

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized by the following IUPAC name:

  • IUPAC Name : this compound

Structural Formula

The molecular formula of the compound is C17H14N2O3SC_{17}H_{14}N_{2}O_{3}S. The structural characteristics include:

  • A benzothiazole ring system.
  • A dioxine moiety.
  • An amide functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study evaluated various benzothiazole compounds for their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using assays like MTT and flow cytometry. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound B7A4311.0Induces apoptosis
Compound B7A5492.0Inhibits AKT/ERK pathways
Lead Compound 4iHOP-920.5Induces cell cycle arrest

Anti-inflammatory Activity

Benzothiazole derivatives also exhibit anti-inflammatory properties. In a study assessing the impact on inflammatory cytokines IL-6 and TNF-α in mouse macrophages (RAW264.7), certain compounds demonstrated significant reductions in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Compounds can inhibit enzymes such as cyclooxygenase (COX), thereby reducing prostaglandin synthesis.
  • Signaling Pathway Modulation : The inhibition of pathways like AKT and ERK contributes to decreased cell survival and proliferation in cancer cells.

Study 1: Dual Action Against Cancer and Inflammation

A notable study synthesized a series of benzothiazole derivatives with dual anticancer and anti-inflammatory activities. Among these, compound B7 was highlighted for its ability to significantly inhibit cancer cell proliferation while simultaneously reducing inflammatory markers .

Study 2: Toxicity Assessment

In addition to efficacy studies, toxicity assessments were conducted using zebrafish embryos to evaluate the safety profile of these compounds. Results indicated that while some derivatives displayed promising biological activity, they also exhibited varying degrees of toxicity, emphasizing the need for careful evaluation in drug development .

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